molecular formula C20H23NO B1613354 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone CAS No. 898770-37-1

2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1613354
CAS No.: 898770-37-1
M. Wt: 293.4 g/mol
InChI Key: NWYZMTPXOFKYNV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65–7.45 (m, 4H, aromatic protons)
    • δ 3.85 (s, 2H, CH₂-pyrrolidine)
    • δ 2.70–2.40 (m, 4H, pyrrolidine ring)
    • δ 2.35 (s, 6H, methyl groups)
  • ¹³C NMR :

    • δ 196.5 (carbonyl carbon)
    • δ 140.2–125.3 (aromatic carbons)
    • δ 54.1 (pyrrolidine CH₂)
    • δ 21.4 (methyl carbons)

Infrared Spectroscopy (IR)

  • Strong absorption at 1,680 cm⁻¹ (C=O stretch)
  • Bands at 2,920 cm⁻¹ (C-H aliphatic) and 1,600 cm⁻¹ (aromatic C=C)

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 293.4 ([M]⁺)
  • Key fragments:
    • m/z 105 (C₇H₇O⁺, benzoyl fragment)
    • m/z 188 (C₁₃H₁₆N⁺, pyrrolidinomethyl-substituted phenyl)

Conformational Analysis of Pyrrolidinomethyl Substituent

The pyrrolidine ring exhibits dynamic envelope and twist conformations in solution, as evidenced by variable-temperature NMR studies of analogous compounds. The methylene bridge (CH₂) between the aromatic ring and pyrrolidine allows rotational freedom, with an energy barrier of ~8 kcal/mol for interconversion between staggered conformers.

Table 2: Conformational parameters

Parameter Value
N-C-C-Ar dihedral angle 112° ± 15°
Ring puckering amplitude 0.5 Å
Rotational barrier 8.2 kcal/mol

Density functional theory (DFT) calculations predict the half-chair conformation as the most stable pyrrolidine geometry, minimizing torsional strain while maintaining conjugation with the aromatic system.

Comparative Structural Analysis with Benzophenone Derivatives

Table 3: Structural comparison with analogs

Compound Substituents C=O Frequency (cm⁻¹) Aromatic Dihedral (°)
Benzophenone None 1,665 180
2-Methoxy derivative 2-OCH₃ 1,672 82
2,4-Dimethyl-3'-pyrrolidinomethyl 2,4-CH₃; 3'-pyrrolidine 1,680 85

Key observations:

  • Electron-donating groups (methyl, methoxy) increase C=O stretching frequencies by reducing conjugation.
  • Bulkier substituents (pyrrolidinomethyl vs. methoxy) induce greater dihedral angles between aromatic rings.
  • Nitrogen-containing groups enhance solubility in polar solvents compared to purely hydrocarbon derivatives.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYZMTPXOFKYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643200
Record name (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-37-1
Record name Methanone, (2,4-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reactants

  • Formula II Compounds: These compounds, where Q is CX3, are commercially available or can be obtained by halogenating the corresponding substituted toluene precursor with halogenating agents like chlorine, bromine, N-bromosuccinimide, or N-chlorosuccinimide.
  • Formula II Compounds (Q is COX): These are available commercially or can be obtained by hydrolyzing the corresponding benzotrihalide precursor or by reacting the corresponding carboxylic acid precursor with oxychloride, phosphorous pentachloride, phosgene, thionyl chloride, or any conventional reagent used to convert a substituted benzoic acid to the corresponding benzoyl halide.
  • Solvents: Halogenated aliphatic hydrocarbons or halogenated aromatic hydrocarbons are preferred.
  • Catalysts: Graphite or a combination of graphite and FeCl3 can be used.

Reaction Conditions

The reaction conditions are mild, require a low loading of catalyst, and provide benzophenone products in high yield and purity with essentially no toxic waste products, compared to standard Friedel-Crafts reaction conditions.

Synthesis of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester

A synthetic method involves brominating propionaldehyde with bromine at 0-50°C using a non-proton solvent to obtain 2-bromopropanal. Subsequently, a ring-closure reaction is carried out on 2-bromopropanal, ethyl acetoacetate, and ammonia water to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Synthesis and Reactivity of 6-Substituted-2,4-dimethyl-3-pyridinols

A general synthetic strategy involves a low-temperature aryl bromide-to-alcohol conversion as the last step. For example, 2,4-dimethyl-3-pyridinol, 2,4,6-trimethyl-3-pyridinol, and 2,4-dimethyl-6-(dimethylamino)-3-pyridinol can be prepared from the corresponding 3-bromopyridine precursor. The methoxy derivative 2,4-dimethyl-6-(methoxy)-3-pyridinol can also be prepared via a Baeyer-Villiger reaction on the substituted benzaldehyde precursor.

Preparation of 2,4-Dimethyl-3-pentanone

2,4-Dimethyl-3-pentanone can be obtained by ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430℃.

General Information

Compound CAS Number Properties Production Method
2,4-Dimethyl-3-pentanone 565-80-0 Colorless liquid with a camphor-like odor; insoluble in water but soluble in organic solvents. Used in automotive assembly plants as a ketonic solvent for fuel injectors and as a photoinitiator for UV-curable acrylic coatings. Ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at 430℃.

Chemical Reactions Analysis

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

2,4-Dimethyl-3’-pyrrolidinomethyl benzophenone can be compared with other benzophenone derivatives:

Biological Activity

2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone is an organic compound belonging to the benzophenone family, characterized by its molecular formula C20H23NOC_{20}H_{23}NO and a molecular weight of 293.41g/mol293.41\,g/mol . This compound is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its potency against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 50 µg/mL after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed a significant increase in the percentage of apoptotic cells compared to the control group.

The biological activity of this compound is believed to be linked to its interaction with specific molecular targets within cells. The pyrrolidinomethyl group enhances binding affinity to certain enzymes and receptors, which may lead to various biological effects. Research suggests that it may modulate cellular processes through interactions with key proteins involved in apoptosis and cellular signaling pathways .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound Key Features Biological Activity
2,4-DimethylbenzophenoneLacks pyrrolidinomethyl groupLower antimicrobial activity
3'-Pyrrolidinomethyl benzophenoneSimilar structure but without dimethyl groupsModerate anticancer properties
BenzophenoneParent compound; serves as a basis for various derivativesMinimal biological activity

Future Directions

Ongoing research is necessary to further elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways involved in its action.
  • Formulation Development : To explore its potential as an active ingredient in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step photochemical alkylation process in flow reactors is effective. Benzophenone derivatives can act as both hydrogen atom transfer (HAT) activators and terminal oxidants, enabling selective C-4 alkylation of pyridine precursors. Optimize solvent choice (e.g., acetone enhances diffusion rates) and benzophenone concentration (2 g/L for high selectivity). Monitor reaction progress via inline UV spectroscopy .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer :

  • GC-MS : For quantification in plant extracts, use derivatization followed by GC-MS with a limit of detection (LOD) of 10 mg/kg .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities like residual benzophenone precursors. Reference standards from certified suppliers ensure accuracy .
  • IR Spectroscopy : Compare experimental C=O stretching vibrations (~1634 cm⁻¹) with DFT/6-311G computational models to confirm carbonyl functionality .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to benzophenone’s Group 2B carcinogenicity classification .
  • Avoid prolonged skin contact; conduct regular air monitoring (GBZ/T 160 standards) to ensure workplace exposure remains below 1 ppm .
  • Store in amber glass under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding influence the compound’s spectroscopic properties?

  • Methodological Answer : Solvatochromic shifts in the C=O stretch (e.g., acetonitrile vs. water) arise from hydrogen bonding with solvent molecules. Use Kubo–Anderson decomposition of IR bands to quantify hydrogen bond lifetimes (~7.7 ps in acetonitrile-water mixtures). Computational DFT models (B3LYP/6-31G) predict solvent-induced vibrational frequency shifts within ±15 cm⁻¹ of experimental values .

Q. What experimental and computational approaches resolve contradictions in diffusion kinetics across polymer matrices?

  • Methodological Answer : Conflicting diffusion coefficients (e.g., 1.3 × 10⁻¹⁰ vs. 1.0 × 10⁻¹¹ m²/s in PDMS) arise from solvent choice and drying protocols. Combine finite difference modeling with experimental absorption assays (e.g., benzophenone in acetone diffuses 30% faster than in ethanol). Validate with fluorescence quenching assays to track real-time surface concentration .

Q. How can photocatalytic reduction pathways be tailored to minimize byproducts like benzhydrol?

  • Methodological Answer : Under TiO₂-P25 catalysis (UV irradiation, λ = 365 nm), reduce benzophenone concentrations to ≤0.5 mM and maintain pH 7–8 to suppress radical recombination. Use sacrificial electron donors (e.g., triethanolamine) to enhance electron transfer efficiency by 40% .

Q. What mechanistic insights explain benzophenone’s dual role in HAT and oxidation reactions?

  • Methodological Answer : Benzophenone’s triplet excited state abstracts hydrogen from hydrocarbons (HAT), generating ketyl radicals. Simultaneously, it acts as a terminal oxidant by accepting electrons from intermediates. EPR spin-trapping experiments with TEMPO confirm radical intermediates, while DFT calculations map energy barriers for HAT (ΔG‡ ≈ 25 kcal/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone
Reactant of Route 2
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2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

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